1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound with significant interest in various scientific fields due to its unique chemical properties. The presence of difluoromethyl groups enhances its reactivity and stability, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is often carried out in acetic acid or trifluoroacetic acid, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl groups can participate in substitution reactions, often facilitated by radical or nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for diverse applications .
Scientific Research Applications
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with biological molecules, affecting their function and activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
5-difluoromethylpyrazolo[1,5-a]pyrimidine: This compound shares a similar structure and reactivity profile.
7-difluoromethylpyrazolo[1,5-a]pyrimidine: Another closely related compound with comparable properties.
Uniqueness
1,3-bis(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of two difluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
1,3-bis(difluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F4N2O2/c7-4(8)3-2(5(13)14)1-12(11-3)6(9)10/h1,4,6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIAENWCNQZGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1C(F)F)C(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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